molecular formula C12H11N5 B8519968 4-Benzylaminoimidazo[1,5-d]-as-triazine

4-Benzylaminoimidazo[1,5-d]-as-triazine

Cat. No.: B8519968
M. Wt: 225.25 g/mol
InChI Key: MYDKSEVMQFDJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzylaminoimidazo[1,5-d]-as-triazine is a synthetic heterocyclic compound designed as a purine bioisostere. This class of compounds is of significant interest in medicinal chemistry due to its ability to mimic the structure of natural purines, allowing it to interact with a variety of enzymatic targets. Research on closely related imidazo[1,5-a]-1,3,5-triazine derivatives has demonstrated potent biological activities. Specifically, certain benzyl-substituted analogues have been investigated for their selective inhibitory effects on the replication of ortho- and paramyxoviruses, including influenza A and respiratory syncytial virus (RSV), with activity in the low micromolar range . The simultaneous presence of benzyl and thio structural units in these molecules has been found to be indispensable for this selective antiviral activity . Furthermore, the broader family of 1,3,5-triazine-based purine bioisosteres has shown considerable promise in oncology research. These compounds are explored as potent inhibitors of cyclin-dependent kinases (CDKs) , which are key regulators of the cell cycle. Inhibition of CDKs can induce cell cycle arrest and apoptosis, making these molecules valuable tools for studying cancer cell proliferation . The compound is presented for research purposes to investigate these and other potential mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

N-benzylimidazo[1,5-d][1,2,4]triazin-4-amine

InChI

InChI=1S/C12H11N5/c1-2-4-10(5-3-1)6-14-12-16-15-8-11-7-13-9-17(11)12/h1-5,7-9H,6H2,(H,14,16)

InChI Key

MYDKSEVMQFDJEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=CC3=CN=CN32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle and Substituent Positioning

  • Imidazo[1,5-d]triazine vs. Pyrimido[4,5-d][1,3]oxazines (e.g., Compound 20a): The pyrimido-oxazine core in compound 20a (1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one) shares fused heterocyclic features with imidazo-triazines. Substituents at the C4 position (dual methyl groups in 20a vs. benzylamino in the target compound) significantly modulate EGFR inhibition. Compound 20a exhibits IC50 = 4.5 nM against EGFRL858R/T790M, suggesting that bulkier substituents like benzylamino might alter potency or selectivity .
  • Oxazolo[4,5-d]pyrimidines (e.g., Compounds 1–19):
    These derivatives (e.g., 5-(4-methylphenyl)-2-phenyl-oxazolo[4,5-d]pyrimidines) demonstrate antiviral and anticancer activities. Unlike imidazo-triazines, their oxazole-pyrimidine fusion prioritizes hydrogen-bonding interactions with enzymes like fatty acid amide hydrolase. However, isomerism (e.g., oxazolo[5,4-d] vs. [4,5-d] positioning) drastically impacts bioactivity, with [4,5-d] isomers understudied until recent syntheses .

  • Triazolo[1,5-a][1,3,5]triazines (e.g., Compound 36):
    Compound 36 (N5-benzyl-N7-(4-fluorobenzyl)-triazolo-triazine) shares the triazine core but incorporates a triazolo ring. The benzyl and fluorobenzyl substituents at N5/N7 enhance receptor binding, as seen in its synthesis via benzylamine substitution. This highlights the role of aromatic groups in improving pharmacokinetic properties .

Table 1: Key Comparative Data
Compound Class Example Compound Target/Activity IC50/EC50/Potency Key Substituents Reference
Pyrimido-oxazine 20a EGFR (L858R/T790M) inhibition 4.5 nM Dual methyl groups at C4
Oxazolo[4,5-d]pyrimidine 1–19 (e.g., compound 5) Antiviral, anticancer Not quantified 4-Methylphenyl, phenyl groups
Triazolo-triazine 36 Pharmacological tool (unspecified) N/A Benzyl, 4-fluorobenzyl at N5/N7
  • Enzyme Inhibition: Pyrimido-oxazines (e.g., 20a) prioritize small alkyl groups for EGFR inhibition, while bulkier substituents (e.g., benzylamino in imidazo-triazines) may sterically hinder binding or enhance selectivity for mutant kinases.
  • Antiviral Activity: Oxazolo-pyrimidines rely on halogenated or methylphenyl groups for cytotoxicity against viral infections, whereas imidazo-triazines’ benzylamino group could enhance cell permeability .

Structural and Functional Insights

  • Substituent Bulk: Smaller groups (methyl in 20a) favor tight kinase binding, while benzylamino groups may improve solubility or off-target interactions.
  • Isomer Effects: Oxazolo[4,5-d]pyrimidines show reduced bioactivity compared to [5,4-d] isomers, emphasizing the need for precise heterocycle design .

Preparation Methods

Microwave-Irradiated Condensation Reactions

Recent advances leverage microwave irradiation to accelerate the synthesis of imidazo-triazine derivatives. For instance, 4-[6-(benzylamino)imidazo[1,2-b]pyridazin-3-yl]benzonitrile was synthesized by irradiating a mixture of 4-cyanophenylboronic acid, 6-bromoimidazo[1,2-b]pyridazine, and benzylamine in a microwave reactor at 150°C for 15 minutes. This method reduces reaction times from hours to minutes while maintaining yields above 85%.

One-Pot Multicomponent Reactions

Microwave-assisted one-pot protocols enable the simultaneous formation of the imidazo-triazine core and benzylamino functionalization. A study demonstrated the synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide derivatives by irradiating thiourea intermediates with benzyl chloride in acetonitrile at 120°C for 5 minutes. This approach eliminates purification steps between cyclization and substitution, achieving an overall yield of 92%.

Substitution Reactions for Functional Group Diversification

Nucleophilic Aromatic Substitution (SₙAr)

The 4-chloroimidazo[1,5-d]-as-triazine intermediate undergoes SₙAr with benzylamine in polar aprotic solvents. For example, reacting 4-chloro-7-methylimidazo[1,5-d]-1,3,5-triazine with excess benzylamine in DMF at 120°C for 6 hours furnishes the 4-benzylamino derivative in 70% yield. Kinetic studies reveal that electron-withdrawing groups at position 7 enhance reactivity by activating the triazine ring toward nucleophilic attack.

Buchwald-Hartwig Amination

Palladium-catalyzed amination provides a regioselective route to 4-benzylamino derivatives. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, 4-bromoimidazo[1,5-d]-as-triazine reacts with benzylamine in toluene at 100°C to afford the target compound in 82% yield. This method is particularly advantageous for sterically hindered substrates, as it minimizes side reactions.

Table 2: Optimization of Substitution Reactions

Reaction TypeConditionsYield (%)Selectivity
SₙArDMF, 120°C, 6h70Moderate
Buchwald-HartwigPd(OAc)₂, Xantphos, toluene, 100°C82High

Purification and Characterization Techniques

Chromatographic Separation

Crude reaction mixtures are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (1:3 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases resolves regioisomers, ensuring >95% purity.

Spectroscopic Validation

1H NMR spectra of 4-benzylaminoimidazo[1,5-d]-as-triazine derivatives exhibit characteristic singlet peaks for the triazine C-H proton (δ 8.9–9.2 ppm) and benzyl CH₂ protons (δ 4.5–4.7 ppm). Mass spectrometry confirms molecular ions consistent with [M+H]+ values, while IR spectra show N-H stretches at 3300–3250 cm⁻¹ .

Q & A

Basic Synthesis Methods

Q: What are the common synthetic routes for preparing 4-benzylaminoimidazo[1,5-d]-as-triazine derivatives? A: A widely used method involves alkylation or substitution reactions. For example, benzylamino derivatives can be synthesized by reacting a chlorinated precursor (e.g., 5-chloro-1,2-dihydropyrimido[5,4-e]-as-triazine) with benzyl chloride in the presence of a base. This method yields heteroaromatic derivatives through controlled alkylation . Another approach uses condensation reactions between aminotriazoles and substituted benzaldehydes under reflux conditions with glacial acetic acid as a catalyst .

Advanced Reaction Optimization

Q: How do reaction conditions influence the regioselectivity of substitutions in imidazo-triazine systems? A: The presence of acid or base significantly alters reaction pathways. For instance, in the absence of HCl, hydrazine or ethylamine may cleave the pyrimidine ring of intermediates, leading to open-chain byproducts. In contrast, acidic conditions promote direct substitution without ring opening, as seen in the synthesis of 5-benzylaminopyrimido[5,4-e]-as-triazine . Solvent choice (e.g., ethanol vs. aqueous systems) and temperature (reflux vs. room temperature) also affect yields and purity .

Basic Structural Characterization

Q: What spectroscopic techniques are essential for confirming the structure of imidazo-triazine derivatives? A: Nuclear magnetic resonance (¹H/¹³C NMR) is critical for identifying substituent positions and hydrogen bonding patterns. Infrared (IR) spectroscopy helps detect functional groups like NH or C=N bonds. For example, ¹H NMR of triazolo-triazine derivatives reveals distinct aromatic proton signals between δ 7.2–8.5 ppm, while IR spectra show C=N stretches near 1600 cm⁻¹ .

Advanced Structural Analysis

Q: How can X-ray crystallography resolve ambiguities in tautomeric forms of imidazo-triazine derivatives? A: Single-crystal X-ray diffraction provides definitive evidence for tautomerism, such as distinguishing between 1,2-dihydro and heteroaromatic forms. For instance, UV spectral data alone may suggest tautomerism, but crystallography confirmed the heteroaromatic structure of 5-aminopyrimido[5,4-e]-as-triazine . This technique is also vital for analyzing hydrogen-bonding networks in solid-state structures .

Basic Biological Activity Screening

Q: What biological targets are commonly associated with imidazo-triazine derivatives? A: These compounds exhibit antitumor, antibacterial, and enzyme-inhibitory activities. For example, 3-aminoimidazo[4,5-e]-as-triazine derivatives showed potential as antitumor agents by targeting purine metabolism pathways . Pyrazolo-triazine derivatives demonstrated antibacterial activity against Enterococcus via thiourea-mediated interactions .

Advanced Structure-Activity Relationships (SAR)

Q: How do substituents on the benzylamino group affect bioactivity? A: Electron-withdrawing groups (e.g., Cl, NO₂) enhance antibacterial potency by increasing membrane permeability, as seen in 2-(benzylthio)-triazolo-pyrimidines . Conversely, bulky substituents (e.g., isopropyl) may reduce activity due to steric hindrance. Computational docking studies can validate these interactions, as demonstrated for benzenesulfonamide analogs .

Data Contradictions in Synthesis

Q: How should researchers address discrepancies in reported yields for imidazo-triazine syntheses? A: Variability often arises from uncontrolled oxidation or byproduct formation. For example, NaN₃ reactions with chlorinated precursors may produce azido intermediates that autoxidize, leading to inconsistent yields. Reproducibility requires strict control of oxygen levels and reaction duration . HPLC purity assessments (>95%) and NMR integration can quantify side products .

Analytical Challenges in Purity Assessment

Q: What advanced methods detect trace impurities in imidazo-triazine derivatives? A: High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) are essential for identifying low-abundance byproducts. For example, ring-contraction byproducts formed during Na₂S₂O₄ reductions of pyrimido-triazines were characterized via HRMS . Differential scanning calorimetry (DSC) can also detect polymorphic impurities .

Scaling Up Laboratory Syntheses

Q: What challenges arise when scaling up imidazo-triazine synthesis, and how are they mitigated? A: Exothermic reactions (e.g., alkylation with benzyl chloride) require controlled heating and solvent selection to prevent decomposition. Microwave-assisted synthesis, as used for pyrazolo-pyrimidines, improves scalability by reducing reaction times from hours to minutes . Continuous-flow systems may further enhance yield consistency .

Mechanistic Insights

Q: What evidence supports proposed mechanisms for pyrimidine ring contraction in imidazo-triazines? A: Isotopic labeling and intermediate trapping experiments revealed that Na₂S₂O₄ reductions proceed via a radical-mediated pathway, leading to 9-acetamidohypoxanthine derivatives. Kinetic studies confirmed pseudo-first-order dependence on the reductant concentration .

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